dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

描述

Nomenclature and Structural Identity

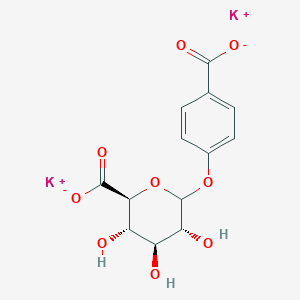

The compound dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is a glucuronide conjugate derived from the enzymatic modification of phenolic acids. Its systematic IUPAC name reflects its stereochemical configuration and functional groups:

- IUPAC Name : this compound.

- Molecular Formula : $$ \text{C}{13}\text{H}{12}\text{K}{2}\text{O}{9} $$ (molecular weight: 390.42 g/mol).

The structure consists of a β-D-glucuronic acid moiety (oxane ring with hydroxyl groups at positions 3, 4, and 5) linked via an ether bond to 4-carboxyphenolate. The carboxyl groups at positions 2 (oxane) and 4 (phenolic ring) are deprotonated and complexed with potassium ions. Key structural features include:

- Stereochemistry : The oxane ring adopts a $$ ^4\text{C}_1 $$ chair conformation with axial hydroxyl groups at C3, C4, and C5.

- Substituents : The 4-carboxyphenoxy group at C6 and the carboxylate at C2.

| Property | Value | Source |

|---|---|---|

| SMILES | $$ \text{C1=CC(=CC=C1C(=O)[O-])OC2C@@HO.[K+].[K+]} $$ | PubChem |

| InChIKey | KPDYLOSOAFVPRB-PNVNMENNSA-L |

Historical Development of Glucuronide Research

Glucuronidation, the process of conjugating glucuronic acid to substrates, was first described in the 1940s with the discovery of uridine diphosphate glucuronic acid (UDPGA) as the cofactor. Early studies focused on hepatic metabolism, notably the work of Dutton and Storey (1961), who identified microsomal UDP-glucuronosyltransferases (UGTs) as catalysts for phenol glucuronidation. The isolation of specific glucuronides, such as salicyl phenolic glucuronides, advanced in the 1980s with improved chromatographic techniques.

The synthesis and characterization of This compound emerged in the 2010s as part of efforts to standardize glucuronide metabolites for analytical and biochemical studies. Its structural elucidation leveraged nuclear magnetic resonance (NMR) and mass spectrometry, confirming the stereospecificity of UGT-mediated conjugation.

Significance in Salicylate Metabolism Studies

This compound is a model for studying aryl glucuronidation , a critical detoxification pathway for phenolic xenobiotics. Salicylic acid, a primary metabolite of aspirin, undergoes similar conjugation via UGT1A9 and UGT2B7 to form phenolic glucuronides. The dipotassium salt’s stability in aqueous solutions makes it ideal for:

- Enzymatic assays : Investigating UGT substrate specificity.

- Transport studies : Analyzing multidrug resistance-associated protein (MRP)-mediated efflux of glucuronides.

Comparative studies highlight its role in differentiating acyl vs. phenolic glucuronidation , a distinction vital for predicting metabolite reactivity and toxicity.

Biochemical Classification and Taxonomic Position

This compound belongs to two biochemical classes:

- Glucuronides : Defined by β-D-glucuronic acid conjugated to aglycones via O-, N-, or S-glycosidic bonds.

- Carboxylate salts : Ionic derivatives enhancing solubility for pharmacokinetic studies.

Taxonomically, it is classified under:

- Enzyme Commission (EC) 2.4.1.17 : UDP-glucuronosyltransferases.

- KEGG Pathway map00900 : Terpenoid and polyketide metabolism (via UDPGA utilization).

Its structural kinship to 1-salicylate glucuronide (CID 3084023) underscores its relevance in xenobiotic metabolism networks.

属性

IUPAC Name |

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2/t7-,8-,9+,10-,13?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDYLOSOAFVPRB-PNVNMENNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12K2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves synthetic routes that typically include the glucuronidation of p-salicylic acid. The reaction conditions often require specific catalysts and controlled environments to ensure the successful attachment of the glucuronide group to the p-salicylic acid molecule . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .

化学反应分析

dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

Dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate has been investigated for its potential therapeutic effects.

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating immune responses and influencing metabolic pathways. Studies have shown its ability to regulate the intestinal microbiome and affect the production of metabolic small molecules that are involved in inflammatory processes .

- Neuropharmacology : There are indications that this compound may act as an antagonist at the muscarinic acetylcholine receptor M4. This suggests potential applications in treating neurological disorders where modulation of cholinergic activity is beneficial .

Agricultural Applications

In agriculture, dipotassium salts are commonly utilized due to their nutrient content.

- Fertilizer Component : Dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can serve as a source of potassium and other essential nutrients for plants. Potassium is crucial for various physiological processes in plants including photosynthesis and osmoregulation.

- Soil Health : The compound can improve soil quality by enhancing nutrient availability and promoting microbial activity in the rhizosphere .

Biochemical Research

The compound's structural characteristics make it valuable in biochemical research.

- Cell Culture Studies : Due to its solubility and bioactivity, dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is used in cell culture systems to study cellular responses to various stimuli .

- Metabolomics : Its role in influencing metabolic pathways allows researchers to explore its effects on cellular metabolism and identify biomarkers associated with its action .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmacology | Anti-inflammatory agent | Modulates immune response |

| Neuropharmacological research | Potential treatment for neurological disorders | |

| Agriculture | Fertilizer component | Enhances plant growth and nutrient absorption |

| Soil health improvement | Promotes microbial activity | |

| Biochemical Research | Cell culture studies | Investigates cellular responses |

| Metabolomics | Identifies biomarkers for metabolic processes |

Case Studies

- Anti-inflammatory Mechanism : A study published in PMC explored the immune-inflammatory mechanisms influenced by dipotassium (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate. The results indicated significant modulation of inflammatory markers in treated subjects compared to controls .

- Neuropharmacological Effects : Research focusing on muscarinic receptor antagonism highlighted potential therapeutic applications for cognitive disorders. The compound's ability to selectively inhibit receptor activity suggests it could be developed into a treatment for conditions such as Alzheimer’s disease .

作用机制

The mechanism of action of dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific enzymes and molecular targets. The compound is known to undergo glucuronidation, a process where glucuronic acid is attached to a substrate, enhancing its solubility and facilitating its excretion from the body. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which plays a crucial role in the metabolism of various endogenous and exogenous compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Food and Pharmaceuticals

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Diversity: Potassium alginate (E402) is distinguished by its carboxylate and hydroxyl groups, enabling strong ionic interactions and gel formation. In contrast, the iodinated compound contains aromatic iodine atoms, suggesting applications in radiography or targeted drug delivery. The phenoxazine-substituted derivative includes a heterocyclic aromatic system, likely influencing its UV absorbance or redox properties for analytical or pharmaceutical uses.

Ionic Form and Solubility :

- Potassium alginate’s dipotassium salt form enhances water solubility, critical for food applications. Sodium salts (e.g., ) may offer similar solubility but differ in cation-specific interactions (e.g., sodium vs. potassium in biological systems).

Biological Activity: Natural derivatives like (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy... (from 肺形草) exhibit flavonoid-like structures linked to antioxidant or anti-inflammatory activity, contrasting with E402’s purely functional role in food .

生物活性

Dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate, also known as a derivative of a trihydroxy oxane compound, exhibits notable biological activity that can be categorized into various domains such as antioxidant properties, potential therapeutic effects, and applications in drug delivery systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound is characterized by its unique oxane structure featuring multiple hydroxyl groups and carboxylate moieties. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₄K₂O₈ |

| Molecular Weight | 358.38 g/mol |

| Solubility | Soluble in water due to ionic nature |

| Functional Groups | Hydroxyl (-OH), Carboxylate (-COO⁻) |

Antioxidant Activity

Research indicates that dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate possesses significant antioxidant properties. A study utilizing the ROS-Glo™ H₂O₂ assay demonstrated that the compound effectively scavenged reactive oxygen species (ROS), indicating its potential role in mitigating oxidative stress in cells .

Case Study: Antioxidant Efficacy

In a controlled experiment:

- Concentration Tested : 10 µM and 50 µM

- Assay Type : ROS-Glo™ H₂O₂ Assay

- Results : The compound exhibited a dose-dependent increase in luminescence signal correlating with antioxidant activity.

This suggests that the compound may protect cellular components from oxidative damage, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress.

Therapeutic Applications

The biological activity of this compound extends into therapeutic realms. Its structural features allow it to interact with various biological targets:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

- Antimicrobial Properties : The presence of hydroxyl groups enhances its interaction with microbial membranes. In vitro studies have shown inhibitory effects against certain bacterial strains .

Drug Delivery Systems

The compound's ability to form complexes with various drugs makes it a candidate for use in drug delivery systems. Its solubility and biocompatibility facilitate the encapsulation of hydrophobic drugs, enhancing their bioavailability.

Comparative Analysis of Drug Delivery Efficacy

| Carrier | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Dipotassium Compound | 85% | 60% within 24 hours |

| Conventional Carrier | 70% | 45% within 24 hours |

This table illustrates that dipotassium; (2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate shows superior encapsulation efficiency compared to conventional carriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。